molecular formula C8H14Cl2 B13312985 (1,3-Dichloropropan-2-yl)cyclopentane

(1,3-Dichloropropan-2-yl)cyclopentane

Cat. No.: B13312985
M. Wt: 181.10 g/mol
InChI Key: UXEVZAYBJCHQJQ-UHFFFAOYSA-N
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Description

(1,3-Dichloropropan-2-yl)cyclopentane is an organic compound with the molecular formula C₈H₁₄Cl₂. It is a clear, colorless liquid with a molecular weight of 181.1 g/mol. This compound is primarily used for research purposes and has various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dichloropropan-2-yl)cyclopentane typically involves the reaction of cyclopentane with 1,3-dichloropropane under specific conditions. One common method is the alkylation of cyclopentane using 1,3-dichloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dichloropropan-2-yl)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of (1,3-dihydroxypropan-2-yl)cyclopentane.

    Oxidation: Formation of (1,3-dichloropropan-2-one)cyclopentane.

    Reduction: Formation of cyclopentane and propane derivatives.

Scientific Research Applications

(1,3-Dichloropropan-2-yl)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Dichloropropan-2-yl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to changes in the structure and function of these molecules, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloropropan-2-ol: An organic compound with similar chemical properties but different applications.

    Tris(1,3-dichloro-2-propyl)phosphate: A flame retardant with distinct industrial uses.

    1,3-Dichloroacetone: Another chlorinated compound used in organic synthesis.

Uniqueness

(1,3-Dichloropropan-2-yl)cyclopentane is unique due to its specific structure, which combines a cyclopentane ring with a dichloropropane moiety

Properties

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

1,3-dichloropropan-2-ylcyclopentane

InChI

InChI=1S/C8H14Cl2/c9-5-8(6-10)7-3-1-2-4-7/h7-8H,1-6H2

InChI Key

UXEVZAYBJCHQJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CCl)CCl

Origin of Product

United States

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